molecular formula C4H2ClN3O2 B088076 2-Chloro-5-nitropyrimidine CAS No. 10320-42-0

2-Chloro-5-nitropyrimidine

Cat. No.: B088076
CAS No.: 10320-42-0
M. Wt: 159.53 g/mol
InChI Key: OFCBNMYNAHUDGE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position and a nitro group at the fifth position on the pyrimidine ring. This compound is widely used in various chemical reactions and serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5-nitropyrimidine are primary and secondary alicyclic amines . These amines play a crucial role in various biochemical reactions, including nucleophilic aromatic substitution (SNAr) reactions .

Mode of Action

This compound interacts with its targets through SNAr reactions . The compound forms a Meisenheimer complex, which is stable and significant in the reaction pathways . The kinetic data obtained from these reactions have led to discussions on whether the pathway is non-catalyzed, concerted, or stepwise .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SNAr reaction pathway . This pathway involves the addition-elimination process in activated aromatic substrates containing strong electron-withdrawing groups and a good leaving group . The compound’s interaction with alicyclic amines influences the rate-determining step (RDS) on the reaction mechanism .

Result of Action

The result of the action of this compound is the formation of a Meisenheimer complex in a SNAr reaction . This complex is stable and plays a significant role in determining the reaction pathways . The formation of this complex leads to changes in the chemical structure and properties of the involved amines .

Action Environment

The action of this compound is influenced by the environmental conditions, particularly the solvent used in the reactions . Studies have shown that the reactions have been investigated systematically in water, conventional organic solvents (COS), ionic liquids (ILs), and mixtures of them . These solvents can significantly affect the reaction mechanism and the stability of the Meisenheimer complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-nitropyrimidine typically involves the nitration of 2-chloropyrimidine. One common method includes the following steps:

    Nitration: 2-Chloropyrimidine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the fifth position.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the production of byproducts. Additionally, the use of advanced purification techniques such as chromatography can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitropyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group at the fifth position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used under mild conditions to convert the nitro group to an amino group.

Major Products

    Nucleophilic Substitution: The major products are derivatives of this compound where the chlorine atom is replaced by the nucleophile.

    Reduction: The major product is 2-Chloro-5-aminopyrimidine.

Scientific Research Applications

2-Chloro-5-nitropyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, antiviral, and anticancer properties.

    Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.

Comparison with Similar Compounds

2-Chloro-5-nitropyrimidine can be compared with other similar compounds such as:

  • 2-Chloro-3-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2,4-Dichloro-5-nitropyrimidine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties. For example, the presence of both a chlorine atom and a nitro group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications. Additionally, its reactivity towards nucleophiles and reducing agents allows for the synthesis of a wide range of derivatives with potential biological and industrial applications.

Properties

IUPAC Name

2-chloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2ClN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBNMYNAHUDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30145695
Record name 2-Chloro-5-nitropyrimidine
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Molecular Weight

159.53 g/mol
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CAS No.

10320-42-0
Record name 2-Chloro-5-nitropyrimidine
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Record name 2-Chloro-5-nitropyrimidine
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Record name 2-Chloro-5-nitropyrimidine
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Record name 2-chloro-5-nitropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-5-nitropyrimidine a useful building block in organic synthesis?

A1: this compound is a versatile molecule due to the presence of the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles at this position. [, , ] This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the nitro group, which activates the pyrimidine ring towards nucleophilic attack. [, , ] This makes it a valuable precursor for synthesizing more complex molecules, including biologically active compounds. []

Q2: How do intramolecular hydrogen bonds influence the SNAr reactions of this compound?

A2: Research has shown that intramolecular hydrogen bonding can significantly enhance the rate of SNAr reactions involving this compound. [] For instance, when reacting with benzohydrazide derivatives, the formation of an intramolecular hydrogen bond within the nucleophile leads to a dual activation effect. It enhances both the electrophilicity of the pyrimidine ring and the nucleophilicity of the attacking nitrogen atom, effectively lowering the activation energy barrier of the reaction. []

Q3: Are there any spectroscopic data available for this compound?

A4: Yes, electron spin resonance (ESR) spectroscopy has been utilized to study the anion radical of this compound. [] The study revealed that upon reduction, ionization of the chlorine atom occurs, leading to the formation of the 5-nitropyrimidine anion radical. [] This information provides insights into the electronic structure and reactivity of the molecule.

Q4: How does the structure of this compound relate to its function?

A5: The presence of the nitro group at the 5-position of the pyrimidine ring plays a crucial role in dictating the reactivity of this compound. [, , ] Its electron-withdrawing nature enhances the electrophilicity of the 2-position, making it more susceptible to nucleophilic attack. [, , ] Additionally, the planar structure of the molecule, stabilized by C–H⋯O hydrogen bonds and Cl⋯O halogen bonds, [] further contributes to its reactivity by facilitating interactions with other molecules. []

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